![molecular formula C16H18N2O3S B5708007 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5708007.png)
5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
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Overview
Description
5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one, also known as HMB-45, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mechanism of Action
The mechanism of action of 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. Additionally, 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has been shown to have anti-microbial activity against various strains of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one in lab experiments is its potent anti-inflammatory and anti-cancer properties. Additionally, 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is relatively easy to synthesize and purify, making it an attractive candidate for drug discovery and development. However, one of the limitations of using 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for research on 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one. One area of interest is the development of 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Additionally, further studies are needed to investigate the potential anti-cancer properties of 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one and its mechanism of action in cancer cells. Finally, the development of more efficient synthesis methods and formulations of 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one could lead to its broader application in various scientific fields.
Synthesis Methods
The synthesis of 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one involves the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and 2-(1-piperidinyl)-1,3-thiazol-4(5H)-one in the presence of a suitable catalyst. The reaction results in the formation of a yellow crystalline powder, which is then purified using various techniques, such as recrystallization and chromatography.
Scientific Research Applications
5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. Several studies have reported that 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
properties
IUPAC Name |
(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-21-13-6-5-11(9-12(13)19)10-14-15(20)17-16(22-14)18-7-3-2-4-8-18/h5-6,9-10,19H,2-4,7-8H2,1H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGVXCHVLANQIV-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
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